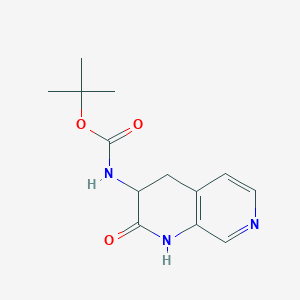
Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group attached to a naphthyridine ring system, which is further substituted with an oxo group and a carbamate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate typically involves the reaction of a naphthyridine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The carbamate group can interact with active sites of enzymes, leading to inhibition of their activity. This property is useful in the development of new drugs and therapeutic agents.
Medicine: In medicine, tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate is investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, resulting in various biological effects. The pathways involved in this mechanism include the inhibition of enzyme activity and the subsequent disruption of cellular processes.
Comparación Con Compuestos Similares
- tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate
- tert-Butyl (2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)carbamate
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Comparison: While these compounds share the tert-butyl carbamate moiety, they differ in their core ring structures. The presence of different heterocyclic systems (naphthyridine, furan, benzazepine, and pyrazolo-pyridine) imparts unique chemical and biological properties to each compound. tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate is unique due to its naphthyridine ring, which provides distinct reactivity and potential biological activity compared to the other similar compounds.
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
tert-butyl N-(2-oxo-3,4-dihydro-1H-1,7-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)16-9-6-8-4-5-14-7-10(8)15-11(9)17/h4-5,7,9H,6H2,1-3H3,(H,15,17)(H,16,18) |
Clave InChI |
CSAXHUUYXYVJRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2=C(C=NC=C2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



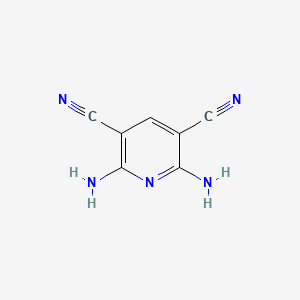
![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)
![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)


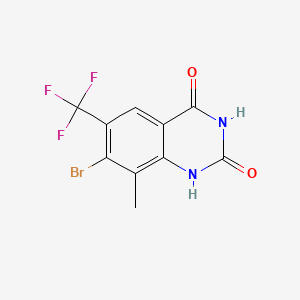
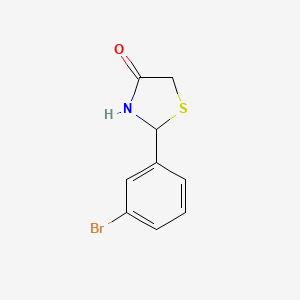
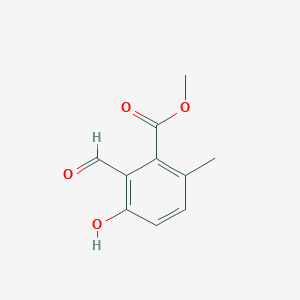
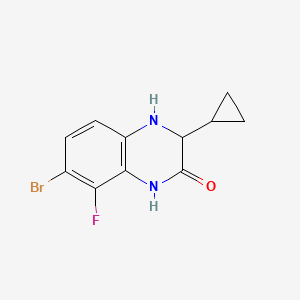
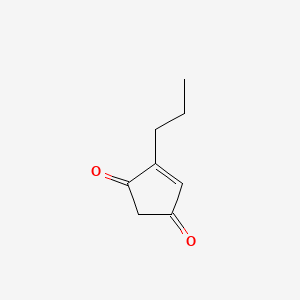
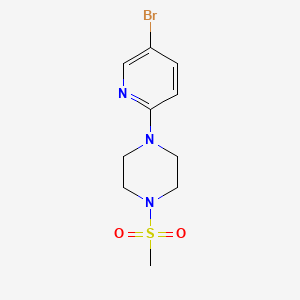
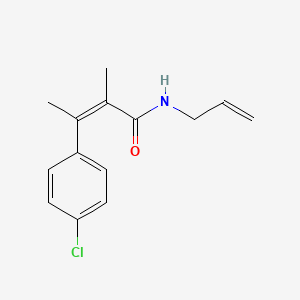
![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)
